molecular formula C9H6ClN3O B11797983 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol

Cat. No.: B11797983
M. Wt: 207.61 g/mol
InChI Key: JMLLEAOXFUARBV-UHFFFAOYSA-N
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Description

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a pyridin-3-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with a chloro-substituted pyrimidine derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring the efficient conversion of reactants to the target compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrimidine ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO, with bases such as potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehydrogenated products.

Scientific Research Applications

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Agricultural Chemistry: It is studied for its potential use as a fungicide or herbicide, given its ability to interact with biological targets in plants and fungi.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-(pyridin-2-yl)pyrimidin-4-ol
  • 5-Chloro-6-(pyridin-4-yl)pyrimidin-4-ol
  • 6-(Pyridin-3-yl)pyrimidin-4-ol

Uniqueness

5-Chloro-6-(pyridin-3-yl)pyrimidin-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position and the pyridin-3-yl group at the 6-position provides a distinct electronic environment that can affect its interaction with molecular targets. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C9H6ClN3O

Molecular Weight

207.61 g/mol

IUPAC Name

5-chloro-4-pyridin-3-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C9H6ClN3O/c10-7-8(12-5-13-9(7)14)6-2-1-3-11-4-6/h1-5H,(H,12,13,14)

InChI Key

JMLLEAOXFUARBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C(=O)NC=N2)Cl

Origin of Product

United States

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